Cas no 21951-33-7 (1H-Pyrazole-3-carboxylicacid, 5-hydroxy-1-(4-sulfophenyl)-)

1H-Pyrazole-3-carboxylicacid, 5-hydroxy-1-(4-sulfophenyl)- structure
21951-33-7 structure
Product Name:1H-Pyrazole-3-carboxylicacid, 5-hydroxy-1-(4-sulfophenyl)-
Numero CAS:21951-33-7
MF:C10H8N2O6S
MW:284.245321273804
CID:268649
PubChem ID:89113
Update Time:2025-04-19

1H-Pyrazole-3-carboxylicacid, 5-hydroxy-1-(4-sulfophenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-3-carboxylicacid, 5-hydroxy-1-(4-sulfophenyl)-
    • 5-Hydroxy-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
    • 5-oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
    • AKOS015896122
    • 21951-33-7
    • AMY294
    • SCHEMBL1413160
    • NS00027002
    • 5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
    • 3-oxo-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid
    • DTXSID5066742
    • GS-3439
    • W-108542
    • FWCFCFWLTZFWFS-UHFFFAOYSA-N
    • SCHEMBL67421
    • 51307-71-2
    • AKOS022507547
    • EINECS 244-677-2
    • BDBM50348094
    • 5-hydroxy-1-(4-sulfophenyl)pyrazole-3-carboxylic acid
    • 5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)-
    • Inchi: 1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-5,11H,(H,14,15)(H,16,17,18)
    • Chiave InChI: UCJKAZZVJXOLRP-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(=CC=1)N1C(C=C(C(=O)O)N1)=O)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 284.01034
  • Massa monoisotopica: 284.01
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 527
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 0
  • Superficie polare topologica: 132Ų

Proprietà sperimentali

  • Colore/forma: Indeterminato 2. densità (g/ml, 25/4 ℃)
  • Densità: 1.745
  • Indice di rifrazione: 1.694
  • PSA: 129.72
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso